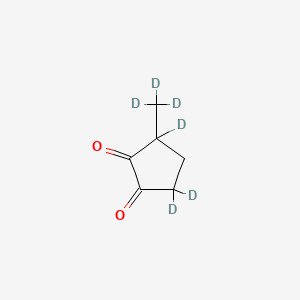

3-Methylcyclopentane-1,2-dione-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H8O2 |

|---|---|

Molecular Weight |

118.16 g/mol |

IUPAC Name |

3,3,5-trideuterio-5-(trideuteriomethyl)cyclopentane-1,2-dione |

InChI |

InChI=1S/C6H8O2/c1-4-2-3-5(7)6(4)8/h4H,2-3H2,1H3/i1D3,3D2,4D |

InChI Key |

OACYKCIZDVVNJL-ZZNHVBHDSA-N |

Isomeric SMILES |

[2H]C1(CC(C(=O)C1=O)([2H])C([2H])([2H])[2H])[2H] |

Canonical SMILES |

CC1CCC(=O)C1=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Methylcyclopentane-1,2-dione-d6

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of 3-Methylcyclopentane-1,2-dione-d6. The document is intended for researchers, scientists, and professionals in drug development and related fields. While specific experimental data for the deuterated form is limited, this guide leverages available information on its non-deuterated analog, 3-Methylcyclopentane-1,2-dione, to provide a thorough profile.

Chemical and Physical Properties

This compound is the deuterated form of 3-Methylcyclopentane-1,2-dione, a cyclic ketone.[1] The primary application of the deuterated compound is as a tracer or an internal standard for quantitative analysis by methods such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] The incorporation of deuterium (B1214612) atoms allows for differentiation from the naturally occurring compound in biological and environmental samples.

Quantitative Data Summary

The following tables summarize the key chemical and physical properties of both this compound and its non-deuterated counterpart.

Table 1: General Chemical Properties

| Property | This compound | 3-Methylcyclopentane-1,2-dione | Reference(s) |

| Molecular Formula | C₆H₂D₆O₂ | C₆H₈O₂ | [2] |

| Molecular Weight | 118.16 g/mol | 112.13 g/mol | [3] |

| CAS Number | Not specified | 765-70-8 | [4] |

| Appearance | - | White to off-white powder or crystals | [4][5] |

Table 2: Physicochemical Properties of 3-Methylcyclopentane-1,2-dione

| Property | Value | Reference(s) |

| Melting Point | 104-108 °C | [1] |

| Boiling Point | 170.05 °C (estimated) | [5] |

| Water Solubility | Soluble | [5] |

| LogP | 0.71 | [6] |

| Polar Surface Area | 34.14 Ų | [6] |

| Refractive Index | 1.463 | [5] |

| Density | 1.1 ± 0.1 g/cm³ | [5] |

Spectroscopic Data

Table 3: Spectroscopic Data for 3-Methylcyclopentane-1,2-dione

| Technique | Key Signals/Fragments | Reference(s) |

| ¹H NMR | Spectra available, detailed peak assignments vary with solvent. | [7] |

| ¹³C NMR | Spectra available. | [4] |

| Mass Spectrometry (EI-MS) | m/z: 112 (M+), 69, 55, 41, 39 | [4][8] |

| Infrared (IR) | Conforms to structure. | |

| UV (λmax) | 259 nm (in Ethanol) | [3] |

Experimental Protocols

Synthesis of 3-Methylcyclopentane-1,2-dione

A documented method for the synthesis of 3-methyl-1,2-cyclopentanedione involves the reaction of an alkyl acrylate (B77674) with an alkali-metal salt of an alkyl alkoxalylpropionate, followed by cyclization, hydrolysis, and decarboxylation.[9] A more recent method describes the synthesis from 1-Hydroxy-2,5-hexanedione.[1]

Protocol for the Synthesis of 3-Methylcyclopentane-1,2-dione from 1-Hydroxy-2,5-hexanedione: [1]

-

Dissolve 130 mg of 1-Hydroxy-2,5-hexanedione in water at 80 °C.

-

Add 8.4 mg of sodium bicarbonate as a catalyst.

-

Maintain the reaction at 80 °C for 12 hours.

-

After the reaction is complete, extract the product with chloroform.

-

Purify the crude product by silica (B1680970) gel column chromatography to yield 3-methylcyclopentane-1,2-dione.

To synthesize the d6 variant, deuterated starting materials would be required. The general procedure would likely remain the same, with potential minor adjustments to reaction times and purification steps.

Use as an Internal Standard in Quantitative Analysis

This compound is designed for use as an internal standard in quantitative analysis.[2] A typical workflow for its use in a GC-MS or LC-MS analysis would involve:

Caption: Workflow for using this compound as an internal standard.

Biological Activity and Signaling Pathways

3-Methylcyclopentane-1,2-dione has been reported to exhibit anti-inflammatory effects.[1] This activity is attributed to its ability to scavenge peroxynitrite.

While the direct signaling pathway modulation by 3-Methylcyclopentane-1,2-dione is not fully elucidated, its anti-inflammatory properties suggest potential interaction with pathways like the NF-κB signaling pathway, a key regulator of inflammation.

References

- 1. 3-Methyl-1,2-cyclopentanedione | 765-70-8 [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Page loading... [guidechem.com]

- 4. 3-Methyl-1,2-cyclopentanedione | C6H8O2 | CID 61209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. Showing Compound 3-Methyl-1,2-cyclopentanedione (FDB008153) - FooDB [foodb.ca]

- 7. 3-Methyl-1,2-cyclopentanedione(765-70-8) 1H NMR spectrum [chemicalbook.com]

- 8. 1,2-Cyclopentanedione, 3-methyl- [webbook.nist.gov]

- 9. US2865962A - Preparation of 3-methyl-1, 2-cyclopentanedione - Google Patents [patents.google.com]

Technical Guide: 3-Methylcyclopentane-1,2-dione-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Methylcyclopentane-1,2-dione-d6, a deuterated analog of the naturally occurring diketone. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds as internal standards in quantitative analytical studies.

Core Compound Data

This compound is primarily employed as an internal standard in analytical methodologies such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its deuterated nature allows it to be distinguished from its unlabeled counterpart by mass spectrometry, while exhibiting nearly identical chemical and physical properties. This ensures that it behaves similarly to the analyte of interest during sample preparation and analysis, correcting for variations in extraction efficiency, injection volume, and ionization.[2]

While a specific CAS number for the deuterated form has not been assigned, the CAS number for the parent compound, 3-Methylcyclopentane-1,2-dione, is 765-70-8 .

| Property | Value | Source(s) |

| Chemical Name | This compound | |

| Synonyms | 2-Hydroxy-3-methyl-2-cyclopenten-1-one-d6 | [1] |

| Molecular Formula | C6H2D6O2 | [1] |

| Molecular Weight | 118.16 g/mol | [1] |

| CAS Number (unlabeled) | 765-70-8 | [3] |

| Appearance | White to off-white solid | [4] |

| Purity | Data not available | |

| Isotopic Enrichment | Data not available | |

| Solubility | Soluble in methanol | [3] |

| Storage | Store at -20°C for long-term stability | [5] |

Experimental Protocols

The following sections detail a plausible synthesis route and a generalized analytical protocol for the use of this compound.

Synthesis of this compound

The synthesis of this compound can be inferred from established methods for its non-deuterated analog. A common approach involves the intramolecular aldol (B89426) condensation of a deuterated precursor, 2,5-hexanedione-d6.[6][7]

Reaction Scheme:

-

Preparation of 2,5-Hexanedione-d6: This precursor can be synthesized from commercially available deuterated starting materials.

-

Intramolecular Aldol Condensation: Base-catalyzed cyclization of 2,5-hexanedione-d6 yields 3-methyl-2-cyclopenten-1-one-d5.

-

Oxidation: Subsequent oxidation of the cyclopentenone derivative introduces the second ketone group, yielding this compound.

Quantitative Analysis using this compound as an Internal Standard

This protocol outlines the general steps for using this compound as an internal standard for the quantification of an analyte in a biological matrix by LC-MS or GC-MS.

1. Preparation of Stock and Working Solutions:

-

Internal Standard Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of a high concentration (e.g., 1 mg/mL).

-

Internal Standard Working Solution: Dilute the stock solution with the appropriate solvent to a working concentration that is suitable for spiking into samples. The final concentration in the sample should be similar to the expected concentration of the analyte.

2. Sample Preparation:

-

Spiking: Add a precise volume of the internal standard working solution to all samples, calibration standards, and quality control samples at the beginning of the sample preparation process.

-

Extraction: Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and the internal standard from the matrix.

-

Reconstitution: After extraction and evaporation of the solvent, reconstitute the residue in a solvent compatible with the analytical instrument.

3. Instrumental Analysis (GC-MS or LC-MS):

-

Inject the prepared samples into the GC-MS or LC-MS system.

-

Develop a chromatographic method that provides good separation of the analyte and the internal standard from other matrix components.

-

Set up the mass spectrometer to monitor for specific precursor and product ions for both the analyte and this compound.

4. Data Analysis:

-

Integrate the peak areas of the analyte and the internal standard.

-

Calculate the response ratio (analyte peak area / internal standard peak area).

-

Construct a calibration curve by plotting the response ratio of the calibration standards against their known concentrations.

-

Determine the concentration of the analyte in the unknown samples by interpolating their response ratios from the calibration curve.

Signaling Pathways and Logical Relationships

Currently, there is no direct evidence to suggest that 3-Methylcyclopentane-1,2-dione or its deuterated analog are directly involved in specific signaling pathways. Their primary role in a research context is as an analytical tool rather than a biologically active molecule. The logical relationship in its application is based on the principle of isotope dilution mass spectrometry, where the deuterated standard serves as a chemically identical but mass-differentiated proxy for the analyte of interest, enabling precise and accurate quantification.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 3. (3S)-3-methylcyclopentane-1,2-dione [chembk.com]

- 4. 3-Methyl-1,2-cyclopentanedione | C6H8O2 | CID 61209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of biomass-derived methylcyclopentane as a gasoline additive via aldol condensation/hydrodeoxygenation of 2,5-hexanedione - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

The Enigmatic Presence of 3-Methylcyclopentane-1,2-dione in Nature: A Technical Guide for Researchers

An In-depth Exploration of the Natural Occurrence, Biological Activity, and Analytical Methodologies for a Key Flavor Compound

Introduction

3-Methylcyclopentane-1,2-dione (B147288), a volatile organic compound, is a significant contributor to the desirable aroma and flavor profiles of a variety of widely consumed food products. Its characteristic caramel-like, maple, and nutty notes are integral to the sensory experience of coffee, cocoa, and various roasted nuts. Beyond its organoleptic properties, recent scientific investigations have unveiled its potential as a bioactive molecule with noteworthy anti-inflammatory effects. This technical guide provides a comprehensive overview of the natural occurrence of 3-methylcyclopentane-1,2-dione, its biological significance, and the analytical methodologies employed for its identification and quantification, aimed at researchers, scientists, and professionals in the fields of food science, natural product chemistry, and drug development.

Natural Occurrence of 3-Methylcyclopentane-1,2-dione

3-Methylcyclopentane-1,2-dione is primarily formed during the thermal processing of raw food materials, such as the roasting of coffee beans and nuts, and the fermentation and roasting of cocoa beans. The Maillard reaction and caramelization are the key chemical pathways responsible for its generation. While its presence is widely acknowledged, precise quantitative data on its concentration in various natural sources remains limited in publicly available literature. The table below summarizes the known natural occurrences of this compound.

| Natural Source | Common Name | Confirmation of Presence | Quantitative Data (if available) |

| Coffea arabica | Arabica Coffee | Confirmed[1] | Not specified in available literature |

| Coffea canephora | Robusta Coffee | Confirmed[1] | Not specified in available literature |

| Theobroma cacao | Cocoa | Confirmed | Not specified in available literature |

| Various Nuts | Roasted Nuts | Confirmed | Not specified in available literature |

Table 1: Natural Occurrence of 3-Methylcyclopentane-1,2-dione

Biological Activity: Anti-inflammatory Properties

Emerging research has highlighted the potential of 3-methylcyclopentane-1,2-dione as an anti-inflammatory agent. Studies have demonstrated its ability to modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.

Modulation of the NF-κB Signaling Pathway

3-Methylcyclopentane-1,2-dione has been shown to exert its anti-inflammatory effects by interfering with key steps in the NF-κB signaling cascade. Specifically, it has been observed to reduce the phosphorylation of the inhibitor of κB (IκB), which is a crucial event for the activation of NF-κB. By inhibiting IκB phosphorylation, 3-methylcyclopentane-1,2-dione prevents the translocation of the NF-κB p65 subunit to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[1][2]

The diagram below illustrates the proposed mechanism of action of 3-methylcyclopentane-1,2-dione on the NF-κB signaling pathway.

Figure 1: Proposed mechanism of 3-methylcyclopentane-1,2-dione in the NF-κB signaling pathway.

Experimental Protocols

The analysis of 3-methylcyclopentane-1,2-dione in complex food matrices typically involves extraction of the volatile fraction followed by chromatographic separation and detection. Gas chromatography-mass spectrometry (GC-MS) is the most commonly employed technique.

General Workflow for Analysis of 3-Methylcyclopentane-1,2-dione

The following diagram outlines a general workflow for the extraction and analysis of 3-methylcyclopentane-1,2-dione from a solid food matrix.

Figure 2: General workflow for the analysis of 3-methylcyclopentane-1,2-dione.

Detailed Methodologies

1. Sample Preparation:

-

Coffee Beans and Nuts: A representative sample of roasted beans or nuts is cryogenically ground to a fine powder to prevent the loss of volatile compounds.

-

Cocoa Products: For cocoa powder, no further grinding may be necessary. For chocolate, the sample can be grated or finely chopped.

2. Extraction: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique that is well-suited for the analysis of volatile and semi-volatile compounds in complex matrices.

-

Apparatus:

-

HS-SPME autosampler

-

SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Headspace vials (20 mL) with magnetic screw caps (B75204) and PTFE/silicone septa

-

-

Procedure:

-

An accurately weighed amount of the powdered sample (typically 1-2 g) is placed into a headspace vial.

-

An internal standard solution (e.g., a deuterated analog of a similar ketone, if available, or a compound with similar physicochemical properties) is added.

-

The vial is sealed and placed in the autosampler tray.

-

Incubation: The sample is incubated at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 20-30 minutes) to allow the volatile compounds to partition into the headspace.

-

Extraction: The SPME fiber is exposed to the headspace for a set time (e.g., 20-40 minutes) to adsorb the analytes.

-

Desorption: The fiber is then retracted and inserted into the hot inlet of the GC for thermal desorption of the analytes onto the analytical column.

-

3. Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Apparatus:

-

Gas chromatograph coupled to a mass spectrometer (quadrupole or time-of-flight)

-

Capillary column suitable for volatile compound analysis (e.g., DB-5ms, HP-5ms)

-

-

GC Conditions (Example):

-

Inlet Temperature: 250°C (splitless mode)

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes

-

Ramp 1: Increase to 150°C at 5°C/min

-

Ramp 2: Increase to 250°C at 10°C/min, hold for 5 minutes

-

-

-

MS Conditions (Example):

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Scan Range: m/z 35-350

-

4. Data Analysis and Quantification:

-

Identification: The identification of 3-methylcyclopentane-1,2-dione is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with those of an authentic reference standard. The mass spectrum should show the characteristic molecular ion (m/z 112) and fragmentation pattern.

-

Quantification: Quantification is typically performed using an internal standard method. A calibration curve is constructed by analyzing a series of standard solutions of 3-methylcyclopentane-1,2-dione of known concentrations containing a fixed amount of the internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. The concentration of 3-methylcyclopentane-1,2-dione in the sample is then calculated from the calibration curve.

Conclusion and Future Perspectives

3-Methylcyclopentane-1,2-dione is a naturally occurring compound of significant interest due to its contribution to the desirable flavors of many foods and its emerging role as a bioactive anti-inflammatory agent. While its presence in coffee, cocoa, and nuts is well-established, there is a clear need for more extensive quantitative research to determine its concentration in these and other natural sources. The development and validation of standardized analytical methods will be crucial for accurately assessing dietary intake and for furthering our understanding of its biological effects. Future research should focus on elucidating the precise mechanisms of its anti-inflammatory action and exploring its potential therapeutic applications. The methodologies and information presented in this guide provide a solid foundation for researchers to advance the study of this intriguing natural compound.

References

The Precision of Taste: A Technical Guide to Isotopic Labeling of Flavor Standards

For Researchers, Scientists, and Drug Development Professionals

In the intricate worlds of flavor science and pharmaceutical development, precision is paramount. The ability to accurately quantify and trace the fate of specific molecules is fundamental to innovation, quality control, and ensuring consumer and patient safety. Isotopic labeling of flavor standards has emerged as a powerful technique, providing an unparalleled level of accuracy in analytical measurements. This technical guide delves into the core principles, experimental methodologies, and applications of isotopically labeled flavor standards, with a particular focus on their relevance to researchers, scientists, and drug development professionals.

At its core, isotopic labeling involves the substitution of one or more atoms in a molecule with their heavier, non-radioactive (stable) isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).[1] These labeled compounds are chemically identical to their native counterparts but are distinguishable by their mass.[1] This seemingly subtle difference is the key to their utility as ideal internal standards in a variety of analytical techniques, most notably in Stable Isotope Dilution Analysis (SIDA).[2]

The SIDA method is revered for its high accuracy and precision in quantitative analysis.[3] By adding a known amount of an isotopically labeled standard to a sample, any variations or losses that occur during sample preparation, extraction, and analysis will affect both the analyte and the standard equally.[3] This allows for highly reliable quantification, as the measurement is based on the ratio of the native analyte to the labeled internal standard, effectively nullifying matrix effects and other sources of error.[4]

Core Applications in Research and Development

The applications of isotopically labeled flavor standards are diverse and impactful:

-

Food and Beverage Industry: Ensuring product authenticity, detecting adulteration, and maintaining flavor consistency are critical. Isotopic analysis can differentiate between natural and synthetic flavor compounds, such as vanillin (B372448), and quantify key aroma compounds in products like coffee, alcoholic beverages, and baked goods.[2]

-

Drug Development: The palatability of oral medications is a major factor in patient compliance, particularly in pediatric and geriatric populations.[5] Many active pharmaceutical ingredients (APIs) are inherently bitter.[5] Understanding the interaction of these APIs with taste receptors is crucial for developing effective taste-masking strategies. Isotopically labeled compounds can be used to study the metabolism of flavoring agents and to quantify their presence in formulations. Furthermore, some drugs can have off-target effects on taste and smell receptors.[6][7] Isotopic labeling can be a valuable tool in preclinical studies to investigate these potential adverse reactions.[8]

Synthesis of Isotopically Labeled Flavor Standards

The incorporation of stable isotopes into flavor molecules is primarily achieved through two methods: chemical synthesis and hydrogen/deuterium (H/D) exchange.

Chemical Synthesis involves building the target molecule from isotopically enriched starting materials. This de novo synthesis provides precise control over the location and number of isotopic labels within the molecule.

Hydrogen/Deuterium Exchange is a simpler method where hydrogen atoms in the target molecule are swapped for deuterium atoms. This is often achieved by exposing the compound to a deuterium source, such as heavy water (D₂O), in the presence of a catalyst.

Experimental Protocols

Detailed Protocol: Synthesis of Vanillin from Guaiacol (B22219)

Step 1: Bromination of 4-hydroxybenzaldehyde This step introduces a bromine atom at the 3-position of the aromatic ring.

Step 2: Copper-Mediated Methoxylation The bromine atom is then replaced with a methoxy (B1213986) group using a copper catalyst and sodium methoxide (B1231860) to yield vanillin.

A detailed, step-by-step laboratory procedure for this synthesis is beyond the scope of this guide but can be found in specialized organic synthesis literature.

General Protocol: Solid-Phase Microextraction (SPME) for GC-MS Analysis of Volatile Flavor Compounds

SPME is a widely used technique for the extraction and concentration of volatile and semi-volatile compounds from a sample's headspace prior to GC-MS analysis.

-

Sample Preparation: Place a known amount of the sample (e.g., food, beverage, or formulation) into a headspace vial.

-

Internal Standard Spiking: Add a precise amount of the appropriate isotopically labeled internal standard to the vial.

-

Equilibration: Seal the vial and incubate it at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow volatile compounds to partition into the headspace.[9]

-

Extraction: Expose a SPME fiber with a suitable coating (e.g., PDMS/DVB) to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.[9]

-

Desorption and Analysis: Retract the fiber and immediately insert it into the heated injection port of a GC-MS, where the adsorbed compounds are thermally desorbed and transferred to the analytical column for separation and detection.

Analytical Techniques for Labeled Standards

The primary analytical methods for detecting and quantifying isotopically labeled compounds are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Quantitative Data from Isotopic Labeling in Flavor Analysis

The following tables summarize typical quantitative data obtained using isotopically labeled standards in flavor analysis.

| Flavor Compound | Matrix | Analytical Method | Labeled Standard | LOD | LOQ | Recovery (%) | Linearity (R²) |

| Limonene | Citrus Processing Waste | GC-MS | - | 1.7 mg L⁻¹ | 4.2 mg L⁻¹ | 92.3 - 106.1 | 0.979 |

| Pyrazines | Edible Oil | MHS-SPME-arrow-GCMS | [²H₆]-2-methyl-pyrazine | 2–60 ng g⁻¹ | 6–180 ng g⁻¹ | 91.6–109.2 | >0.99 |

| Di- and Trihydroxybenzenes | Coffee, Beer, Food | LC-MS/MS | d₃-pyrogallol, d₄-catechol | - | 3.0 µg/L | 86.8–106.2 | - |

LOD: Limit of Detection; LOQ: Limit of Quantification; MHS-SPME: Multiple Headspace-Solid Phase Microextraction.

Detailed Analytical Parameters

Table 2: GC-MS Parameters for Volatile Flavor Compound Analysis

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5 fused silica (B1680970) capillary column (60 m x 0.250 mm i.d., 0.25 µm film thickness) |

| Injection Mode | Splitless |

| Injector Temperature | 250°C |

| Carrier Gas | Helium at 1 mL/min |

| Oven Program | 40°C (3 min hold), ramp to 200°C at 3°C/min, then to 275°C at 10°C/min |

| Mass Spectrometer | |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Ion Source Temperature | 250°C |

| Mass Range | m/z 33-300 |

Table 3: LC-MS/MS Parameters for Non-Volatile Flavor Compound Analysis

| Parameter | Setting |

| Liquid Chromatograph | |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Tandem Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Source Parameters | Optimized for specific analytes (e.g., spray voltage, gas flows, temperature) |

Table 4: NMR Spectroscopy Parameters for Structural Elucidation of ¹³C Labeled Standards

| Parameter | Setting |

| Spectrometer | 400 MHz or higher field strength |

| Nucleus | ¹³C |

| Pulse Program | zgdc30 (for quantitative analysis with ¹H decoupling) |

| Acquisition Time (AQ) | 1.0 s |

| Relaxation Delay (D1) | 2.0 s |

| Number of Scans (NS) | 128 (can be increased for low concentration samples) |

| Pulse Width (P1) | Optimized for a 30° flip angle |

Signaling Pathways and Their Relevance to Drug Development

Flavor perception is a complex process involving the gustatory (taste) and olfactory (smell) systems. Understanding these signaling pathways at a molecular level is of great interest to drug development professionals.

Gustatory (Taste) Signaling Pathway

Taste perception begins in the taste buds on the tongue, where different taste receptor cells are responsible for detecting the five basic tastes: sweet, sour, salty, bitter, and umami. For sweet, umami, and bitter tastes, the signaling cascade is initiated by the binding of a tastant molecule to a G-protein coupled receptor (GPCR) on the surface of the taste receptor cell.[10] This triggers a series of intracellular events, leading to the release of neurotransmitters that send a signal to the brain, resulting in the perception of taste.[10]

References

- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 2. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 4. imreblank.ch [imreblank.ch]

- 5. pharmtech.com [pharmtech.com]

- 6. Drug-target based cross-sectional analysis of olfactory drug effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Olfactory drug effects approached from human-derived data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Gustatory signaling in the periphery: detection, transmission, and modulation of taste information - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 3-Methylcyclopentane-1,2-dione in Defining Coffee's Complex Flavor Profile

An In-depth Technical Guide for Researchers and Flavor Scientists

Introduction: The rich and alluring flavor of coffee is a complex symphony of hundreds of volatile and non-volatile compounds. Among these, 3-Methylcyclopentane-1,2-dione (B147288), a cyclic dione (B5365651), plays a significant role in shaping the characteristic caramel, maple, and coffee-like notes that are highly sought after by consumers. This technical guide provides a comprehensive overview of the chemical properties, formation pathways, analytical methodologies, and sensory impact of 3-Methylcyclopentane-1,2-dione in coffee, tailored for researchers, scientists, and professionals in the field of flavor chemistry and product development.

Chemical and Physical Properties

3-Methylcyclopentane-1,2-dione, also known by synonyms such as cyclotene (B1209433) or maple lactone, is a cyclic ketone with the chemical formula C₆H₈O₂.[1] It is recognized for its pleasant sweet, caramel, and maple-like aroma. This compound is a key contributor to the desirable flavor profiles of a wide range of food products, including coffee.

Table 1: Chemical and Physical Properties of 3-Methylcyclopentane-1,2-dione

| Property | Value | Reference |

| IUPAC Name | 3-methylcyclopentane-1,2-dione | [1] |

| Synonyms | Cyclotene, Maple lactone, 2-Hydroxy-3-methyl-2-cyclopenten-1-one | [2] |

| CAS Number | 765-70-8 | [3] |

| Molecular Formula | C₆H₈O₂ | [1] |

| Molecular Weight | 112.13 g/mol | [1] |

| Appearance | White to pale yellow crystalline solid | |

| Odor | Caramel, maple, coffee, sweet | [3] |

Occurrence and Concentration in Coffee

3-Methylcyclopentane-1,2-dione is a naturally occurring compound in coffee, formed during the roasting process.[2] It has been identified in both major species of coffee, Coffea arabica and Coffea canephora (robusta). While its presence is well-documented, quantitative data on its concentration can vary significantly depending on the coffee's origin, processing method, and most importantly, the degree of roast.

One key study utilized stable isotope dilution assays to quantify 3-methylcyclopentane-1,2-dione in different coffee varieties.

Table 2: Concentration of 3-Methylcyclopentane-1,2-dione in Roasted Coffee

| Coffee Type | Concentration (mg/kg) | Analytical Method | Reference |

| Arabica | 1.08 | Stable Isotope Dilution Assay | [4] |

| Robusta | 1.73 | Stable Isotope Dilution Assay | [4] |

Formation Pathway: The Maillard Reaction

The primary route for the formation of 3-Methylcyclopentane-1,2-dione in coffee is the Maillard reaction, a complex series of non-enzymatic browning reactions between reducing sugars and amino acids that occurs during roasting. The specific precursors and reaction mechanisms leading to this cyclic dione are still a subject of active research. However, model system studies suggest the involvement of pentose (B10789219) sugars and specific amino acids.

The proposed pathway involves the degradation of sugars to form α-dicarbonyl compounds, which then react with amino acids.

Caption: Proposed formation pathway of 3-Methylcyclopentane-1,2-dione during coffee roasting.

Sensory Impact and Flavor Contribution

3-Methylcyclopentane-1,2-dione is recognized as a key aroma-active compound in coffee, contributing significantly to its overall flavor profile. Its characteristic sweet, caramel, and maple-like notes are crucial in balancing the bitter and roasted flavors developed during roasting. The perceived impact of this compound is not only dependent on its concentration but also on its odor activity value (OAV), which is the ratio of its concentration to its odor threshold. While a definitive odor threshold for 3-methylcyclopentane-1,2-dione in a coffee matrix has not been established, its potent aroma suggests a low threshold and a high OAV.

Sensory analysis of coffee often involves descriptive panels that identify and quantify various flavor attributes. The presence of 3-methylcyclopentane-1,2-dione is closely associated with positive descriptors such as "caramelly," "syrupy," and "sweet."

Experimental Protocols for Analysis

The analysis of 3-Methylcyclopentane-1,2-dione in coffee is typically performed using gas chromatography-mass spectrometry (GC-MS), often coupled with an olfactometry port (GC-O) to correlate chemical identification with sensory perception. Headspace solid-phase microextraction (HS-SPME) is a common sample preparation technique for extracting volatile compounds from the coffee matrix.

HS-SPME-GC-MS Protocol for the Analysis of 3-Methylcyclopentane-1,2-dione in Coffee

1. Sample Preparation:

-

Weigh 2.0 g of finely ground roasted coffee into a 20 mL headspace vial.

-

Add a magnetic stir bar.

-

Seal the vial with a PTFE/silicone septum cap.

2. HS-SPME Conditions:

-

Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).

-

Incubation Temperature: 60 °C.

-

Incubation Time: 15 minutes with agitation.

-

Extraction Time: 30 minutes.

3. GC-MS Conditions:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Column: DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column.

-

Injector Temperature: 250 °C (splitless mode).

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 3 minutes.

-

Ramp 1: 5 °C/min to 180 °C.

-

Ramp 2: 10 °C/min to 240 °C, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Mass Spectrometer: Agilent 5977A or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 35-350.

4. Identification and Quantification:

-

Identification: Based on comparison of mass spectra with reference libraries (e.g., NIST) and retention indices.

-

Quantification: Stable isotope dilution assay (SIDA) using a labeled internal standard (e.g., ¹³C₆-3-methylcyclopentane-1,2-dione) is the gold standard for accurate quantification.

Caption: General workflow for the analysis of 3-Methylcyclopentane-1,2-dione in coffee.

Conclusion

3-Methylcyclopentane-1,2-dione is an indispensable component of the intricate flavor matrix of coffee. Its formation during the Maillard reaction contributes significantly to the desirable sweet, caramel, and maple-like notes that define a high-quality coffee experience. A thorough understanding of its chemical properties, formation pathways, and sensory impact is crucial for the coffee industry to optimize roasting profiles and consistently deliver products with superior flavor. Further research focusing on the precise quantification of this compound in relation to various processing parameters and its synergistic or masking interactions with other aroma compounds will provide deeper insights into the complex art and science of coffee flavor creation.

References

- 1. 3-Methyl-1,2-cyclopentanedione | C6H8O2 | CID 61209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound 3-Methyl-1,2-cyclopentanedione (FDB008153) - FooDB [foodb.ca]

- 3. Human Metabolome Database: Showing metabocard for 3-Methyl-1,2-cyclopentanedione (HMDB0031543) [hmdb.ca]

- 4. imreblank.ch [imreblank.ch]

The Discovery and Characterization of 3-Methylcyclopentane-1,2-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylcyclopentane-1,2-dione, a cyclic dione, is a significant flavor molecule found in a variety of food products, most notably coffee and maple syrup. Its characteristic sweet, caramel, and maple-like aroma contributes significantly to the sensory profile of these foods. This technical guide provides an in-depth overview of the discovery, chemical properties, synthesis, and analytical methods for the identification and quantification of 3-Methylcyclopentane-1,2-dione. Furthermore, it delves into its sensory properties and the biochemical pathways associated with its taste perception. This document is intended to be a comprehensive resource for researchers, scientists, and professionals in the fields of flavor chemistry, food science, and drug development who are interested in the study and application of this impactful flavor compound.

Introduction

3-Methylcyclopentane-1,2-dione, also known by synonyms such as maple lactone and cyclotene, is a naturally occurring flavor compound that imparts desirable sweet, caramel, and coffee-like notes to various food systems.[1][2][3] Its presence has been confirmed in a range of products including coffee, maple syrup, and some processed foods.[1][4] The molecule's pleasant sensory characteristics have led to its use as a flavoring agent in the food industry. This guide will explore the key aspects of 3-Methylcyclopentane-1,2-dione, from its fundamental chemical properties to its sensory perception.

Chemical and Physical Properties

3-Methylcyclopentane-1,2-dione is a white to off-white crystalline solid with a molecular formula of C₆H₈O₂ and a molecular weight of 112.13 g/mol .[5] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 3-methylcyclopentane-1,2-dione | [5] |

| CAS Number | 765-70-8 | [5] |

| Molecular Formula | C₆H₈O₂ | [5] |

| Molecular Weight | 112.13 g/mol | |

| Melting Point | 104-108 °C | |

| Boiling Point | 197-198 °C (estimated) | |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in water and ethanol (B145695) | |

| Flavor Profile | Sweet, caramel, coffee, maple, nutty | [1][2] |

| Aroma Threshold | 300 ppb | |

| Taste Threshold | 5 ppm |

Synthesis of 3-Methylcyclopentane-1,2-dione

Several synthetic routes for 3-Methylcyclopentane-1,2-dione have been developed. A common and effective method involves a two-step process starting from 2-methylcyclopentanone (B130040).

Experimental Protocol: Synthesis from 2-Methylcyclopentanone

This synthesis is a two-step process involving the formation of an oxime intermediate followed by hydrolysis.

Step 1: Synthesis of 3-methyl-1,2-cyclopentanedione oxime

-

In a 500 mL reaction flask, combine 100g of 2-methylcyclopentanone and 6g of concentrated hydrochloric acid.

-

Stir the mixture to ensure homogeneity.

-

Slowly add 100g of isopropyl nitrite (B80452) dropwise over a period of 1 hour at room temperature. The reaction is exothermic; maintain the temperature below 25°C using a water bath.

-

After the addition is complete, continue stirring for an additional 2 hours.

-

Neutralize the reaction mixture to a pH of 7 by adding a pure alkali (e.g., sodium carbonate).

-

Perform a vacuum distillation at a vacuum degree of 75 cmHg and a temperature below 50°C until no more distillate is collected.

-

The resulting 3-methyl-1,2-cyclopentanedione oxime will crystallize upon cooling. The expected yield is approximately 98g with a purity of over 98%.

Step 2: Hydrolysis to 3-Methylcyclopentane-1,2-dione

-

In a 2000 mL reaction flask, add the 98g of 3-methyl-1,2-cyclopentanedione oxime obtained from Step 1 and 500 mL of water.

-

Add 80g of sodium nitrite to the mixture and heat to 70°C.

-

Slowly add 600g of 50% dilute sulfuric acid dropwise over approximately 2 hours.

-

Continue stirring the reaction for an additional 6 hours while maintaining the temperature between 70-80°C.

-

After the reaction is complete, extract the product with toluene.

-

Wash the organic layer with a 5% sodium carbonate solution and then dry it with anhydrous magnesium sulfate.

-

Recover the solvent to obtain crude 3-methyl-1,2-cyclopentanedione.

-

Recrystallize the crude product from ethanol to yield the final product with a purity greater than 99%.

A simplified workflow for this synthesis is depicted in the diagram below.

Caption: Workflow for the synthesis of 3-Methylcyclopentane-1,2-dione.

Analytical Methods for Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of 3-Methylcyclopentane-1,2-dione in food matrices.[6][7][8] Sample preparation typically involves the extraction of volatile compounds from the sample matrix.

Extraction of Volatile Compounds from Coffee

Commonly used extraction techniques include Static Headspace (SHS) and Solid Phase Microextraction (SPME).[9][10]

-

Static Headspace (SHS): This method involves heating the sample in a sealed vial to allow volatile compounds to partition into the headspace gas, which is then injected into the GC-MS.[9]

-

Solid Phase Microextraction (SPME): A fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace of the sample. Volatile compounds adsorb to the fiber, which is then desorbed in the hot GC inlet.[8]

Experimental Protocol: Static Headspace GC-MS Analysis of Coffee

This protocol provides a general guideline for the analysis of volatile compounds, including 3-Methylcyclopentane-1,2-dione, in coffee.

-

Sample Preparation:

-

Weigh 2.0 g of freshly ground coffee into a 20 mL headspace vial.

-

Seal the vial with a PTFE/silicone septum and an aluminum cap.

-

-

Static Headspace Parameters:

-

GC-MS Parameters:

-

Injection Mode: Splitless

-

Injector Temperature: 250°C

-

Column: A polar capillary column (e.g., DB-WAX or equivalent) is suitable for separating polar volatile compounds.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp to 240°C at 5°C/minute.

-

Hold at 240°C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-350.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

-

Data Analysis:

-

Identification of 3-Methylcyclopentane-1,2-dione is achieved by comparing the obtained mass spectrum and retention time with those of an authentic standard and/or a mass spectral library (e.g., NIST).

-

Quantification can be performed using an internal or external standard calibration curve.

-

The general workflow for the analytical procedure is outlined in the diagram below.

Caption: General workflow for the analysis of 3-Methylcyclopentane-1,2-dione.

Sensory Properties and Perception

3-Methylcyclopentane-1,2-dione possesses a complex and desirable flavor profile. It is primarily described as sweet, with notes of caramel, coffee, and maple. This molecule contributes to the characteristic "brown" flavor notes in many food products.

Sensory Evaluation

Sensory analysis, particularly Quantitative Descriptive Analysis (QDA), can be employed to characterize the flavor profile of 3-Methylcyclopentane-1,2-dione in detail. This involves a trained sensory panel that evaluates the intensity of various flavor attributes.

Example QDA Protocol Outline:

-

Panelist Training: Train a panel of 8-12 individuals to recognize and rate the intensity of key aroma and flavor attributes associated with 3-Methylcyclopentane-1,2-dione (e.g., sweet, caramel, roasted, maple, nutty, coffee).

-

Sample Preparation: Prepare solutions of 3-Methylcyclopentane-1,2-dione in a neutral base (e.g., water or a simple sugar solution) at various concentrations.

-

Evaluation: Panelists evaluate the samples in a controlled environment and rate the intensity of each attribute on a structured scale (e.g., a 15-cm line scale).

-

Data Analysis: Analyze the data statistically to generate a sensory profile (e.g., a spider plot) that visually represents the flavor characteristics of the molecule.

Biochemical Pathway of Sweet Taste Perception

The sweet taste of 3-Methylcyclopentane-1,2-dione is perceived through the canonical sweet taste signaling pathway, which is initiated by the binding of sweet compounds to the T1R2/T1R3 G-protein coupled receptor on the surface of taste receptor cells in the taste buds.

The signaling cascade proceeds as follows:

-

Binding: A sweet molecule, such as 3-Methylcyclopentane-1,2-dione, binds to the T1R2/T1R3 receptor.

-

G-protein Activation: This binding activates the G-protein gustducin.

-

Second Messenger Production: Gustducin activates phospholipase C-β2 (PLCβ2), which in turn produces the second messengers inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Release: IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).

-

Channel Opening: The increase in intracellular Ca²⁺ activates the TRPM5 ion channel, leading to an influx of sodium ions (Na⁺) and depolarization of the taste receptor cell.

-

Neurotransmitter Release: Depolarization triggers the release of ATP, which acts as a neurotransmitter, activating afferent nerve fibers that transmit the sweet taste signal to the brain.

The canonical sweet taste signaling pathway is illustrated in the diagram below.

Caption: The canonical signaling pathway for sweet taste perception.

Conclusion

3-Methylcyclopentane-1,2-dione is a flavor molecule of significant interest due to its pleasant sensory characteristics and its presence in widely consumed products. This technical guide has provided a comprehensive overview of its chemical properties, synthesis, analytical detection, and sensory perception. The detailed protocols and diagrams presented herein are intended to serve as a valuable resource for professionals in the fields of food science, flavor chemistry, and related disciplines, facilitating further research and application of this important compound.

References

- 1. Human Metabolome Database: Showing metabocard for 3-Methyl-1,2-cyclopentanedione (HMDB0031543) [hmdb.ca]

- 2. Showing Compound 3-Methyl-1,2-cyclopentanedione (FDB008153) - FooDB [foodb.ca]

- 3. cyclotene, 765-70-8 [thegoodscentscompany.com]

- 4. researchgate.net [researchgate.net]

- 5. 3-Methyl-1,2-cyclopentanedione | C6H8O2 | CID 61209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. myfoodresearch.com [myfoodresearch.com]

- 7. journal.uii.ac.id [journal.uii.ac.id]

- 8. Detection and Differentiation of Volatile Compound Profiles in Roasted Coffee Arabica Beans from Different Countries Using an Electronic Nose and GC-MS [mdpi.com]

- 9. Identification of Volatile Compounds and Selection of Discriminant Markers for Elephant Dung Coffee Using Static Headspace Gas Chromatography—Mass Spectrometry and Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. gcms.cz [gcms.cz]

Methodological & Application

Application Notes and Protocols for the Use of 3-Methylcyclopentane-1,2-dione-d6 in GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 3-Methylcyclopentane-1,2-dione-d6 as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The use of deuterated internal standards is a critical practice in quantitative analytical chemistry, enhancing the accuracy and reliability of measurements by compensating for variations during sample preparation and analysis.[1]

Introduction to 3-Methylcyclopentane-1,2-dione and its Deuterated Analog

3-Methylcyclopentane-1,2-dione is a naturally occurring compound found in various food products, such as coffee and maple syrup, contributing to their characteristic flavor profiles. Its presence and concentration are often of interest in food science, flavor chemistry, and quality control.

This compound is a stable isotope-labeled version of the parent molecule, where six hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a compound that is chemically identical to the analyte of interest but has a different mass-to-charge ratio (m/z). This key difference allows for its use as an ideal internal standard in mass spectrometry-based quantification, a technique known as isotope dilution mass spectrometry. This method is renowned for its high precision and accuracy.

Principle of Isotope Dilution GC-MS

The core principle of isotope dilution analysis is the addition of a known amount of an isotopically labeled standard (e.g., this compound) to a sample containing the unlabeled analyte (3-Methylcyclopentane-1,2-dione) before any sample processing steps. The labeled standard, often referred to as the internal standard, experiences the same physical and chemical effects as the native analyte throughout the entire analytical procedure, including extraction, derivatization, and injection.

By measuring the ratio of the signal from the native analyte to the signal from the internal standard in the mass spectrometer, any losses or variations during the analytical process are effectively canceled out. This results in a more accurate and precise quantification of the analyte concentration in the original sample.

Applications

The use of this compound as an internal standard is particularly valuable in the following applications:

-

Food and Beverage Analysis: Quantifying the concentration of 3-Methylcyclopentane-1,2-dione in products like coffee, baked goods, and syrups to ensure consistent flavor profiles and quality.

-

Flavor and Fragrance Industry: Precise measurement of this compound in flavor formulations and raw materials.

-

Environmental Monitoring: Although less common, it could be used to trace the presence of this compound in environmental samples if required.

-

Metabolomics Research: As a stable isotope-labeled standard for the identification and quantification of related metabolites in biological samples.

Experimental Protocol: Quantification of 3-Methylcyclopentane-1,2-dione in Coffee Beans

This protocol provides a general guideline for the quantitative analysis of 3-Methylcyclopentane-1,2-dione in coffee beans using GC-MS with this compound as an internal standard.

4.1. Materials and Reagents

-

3-Methylcyclopentane-1,2-dione (analyte standard)

-

This compound (internal standard)

-

Methanol (HPLC grade)

-

Dichloromethane (B109758) (DCM, HPLC grade)

-

Anhydrous Sodium Sulfate (B86663)

-

Roasted Coffee Beans

-

Grinder

-

Vortex mixer

-

Centrifuge

-

GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)

4.2. Standard Preparation

-

Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-Methylcyclopentane-1,2-dione and dissolve it in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

-

Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the analyte stock solution into a constant volume of the internal standard solution. Dilute with dichloromethane to achieve the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4.3. Sample Preparation

-

Grinding: Grind the roasted coffee beans to a fine powder.

-

Extraction:

-

Weigh 1 g of the ground coffee into a centrifuge tube.

-

Add a known amount of the this compound internal standard solution (e.g., 50 µL of a 10 µg/mL solution).

-

Add 5 mL of dichloromethane.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

-

Drying and Filtration:

-

Carefully transfer the supernatant (DCM extract) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Filter the dried extract through a 0.22 µm syringe filter into a GC vial.

-

4.4. GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Injector: Splitless mode, 250°C

-

Carrier Gas: Helium, constant flow of 1.0 mL/min

-

Oven Program:

-

Initial temperature: 60°C, hold for 2 minutes

-

Ramp: 10°C/min to 250°C

-

Hold: 5 minutes at 250°C

-

-

Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Target Ions for 3-Methylcyclopentane-1,2-dione (Analyte): m/z [to be determined from a full scan of the standard, likely including the molecular ion and major fragment ions]

-

Target Ions for this compound (Internal Standard): m/z [to be determined from a full scan of the standard, expected to be +6 amu compared to the analyte ions]

-

-

4.5. Data Analysis and Quantification

-

Integrate the peak areas of the selected ions for both the analyte and the internal standard.

-

Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area) for each calibration standard and sample.

-

Construct a calibration curve by plotting the response ratio against the concentration of the analyte in the calibration standards.

-

Determine the concentration of 3-Methylcyclopentane-1,2-dione in the samples by interpolating their response ratios on the calibration curve.

Quantitative Data Summary

The following table represents hypothetical validation data for the described method. Actual results may vary depending on the specific instrumentation and matrix.

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.5 µg/kg |

| Limit of Quantification (LOQ) | 1.5 µg/kg |

| Precision (RSD%) | < 10% |

| Recovery (%) | 92 - 105% |

Visualizations

6.1. Experimental Workflow

Caption: Workflow for the quantification of 3-Methylcyclopentane-1,2-dione.

6.2. Principle of Isotope Dilution

Caption: Logical relationship in isotope dilution mass spectrometry.

References

Application Note: Quantification of 3-Methylcyclopentane-1,2-dione in Coffee Samples Using a Deuterated Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Keywords: 3-Methylcyclopentane-1,2-dione, 3-Methylcyclopentane-1,2-dione-d6, LC-MS/MS, Internal Standard, Isotope Dilution, Coffee, Flavor Compound, Quantitative Analysis.

Introduction

3-Methylcyclopentane-1,2-dione, also known as methylcyclopentenolone or maple lactone, is a key aroma compound found in various food products, most notably coffee.[1][2] It contributes to the characteristic sweet, caramel, and coffee-like notes of the final beverage.[1][2] Accurate quantification of such flavor compounds is critical for quality control, product development, and authenticity verification in the food and beverage industry.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the selective and sensitive quantification of analytes in complex matrices.[3] However, matrix effects, such as ion suppression or enhancement, can significantly impact the accuracy and reproducibility of results. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for mitigating these effects.[4]

This application note details a robust LC-MS/MS method for the quantification of 3-Methylcyclopentane-1,2-dione in coffee samples. The method employs this compound as an internal standard in an isotope dilution approach, ensuring the highest level of accuracy and precision by correcting for variability during sample preparation and analysis.[4][5]

Principle of Isotope Dilution Mass Spectrometry

The core of this method is isotope dilution mass spectrometry. A known quantity of the deuterated internal standard (this compound) is added to the sample at the beginning of the preparation process.[4] The SIL-IS is chemically identical to the analyte, so it experiences the same extraction inefficiencies, matrix effects, and ionization variations.[6] Because the mass spectrometer can differentiate between the analyte and the heavier internal standard, the ratio of their peak areas is used for quantification. This ratio remains constant regardless of sample loss, providing a highly accurate measurement of the analyte concentration.[4]

Experimental Protocols

Materials and Reagents

-

Analytes: 3-Methylcyclopentane-1,2-dione (Purity ≥98%), this compound (Purity ≥98%, Isotopic Purity ≥99%)

-

Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), Deionized Water (18.2 MΩ·cm)

-

Sample Preparation: Dichloromethane (HPLC Grade), Anhydrous Sodium Sulfate (B86663)

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of 3-Methylcyclopentane-1,2-dione and this compound in 10 mL of methanol, respectively.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the 3-Methylcyclopentane-1,2-dione primary stock solution with 50:50 (v/v) methanol:water.

-

Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound primary stock solution with methanol.

Sample Preparation: Brewed Coffee

-

Brew coffee according to the desired protocol (e.g., drip, espresso). Allow the sample to cool to room temperature.

-

Transfer 1 mL of the brewed coffee sample to a 15 mL centrifuge tube.

-

Spike the sample by adding 50 µL of the 1 µg/mL Internal Standard Spiking Solution. Vortex for 30 seconds.

-

Perform a liquid-liquid extraction by adding 5 mL of dichloromethane. Vortex vigorously for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to separate the layers.

-

Carefully transfer the lower organic layer (dichloromethane) to a clean tube containing anhydrous sodium sulfate to remove residual water.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 500 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial for analysis.

LC-MS/MS Analysis

The following parameters are provided as a starting point and may require optimization for specific instrumentation.

| Parameter | Condition |

| LC System | UPLC/HPLC System |

| Column | Reversed-Phase C18 Column (e.g., 100 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 5 min; Hold at 95% B for 2 min; Return to 5% B and equilibrate for 3 min. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow | Instrument Dependent |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Data Presentation

MRM Transitions

The monoisotopic mass of 3-Methylcyclopentane-1,2-dione is 112.05 Da.[6][7] The precursor ion in positive ESI mode will be the protonated molecule [M+H]⁺. The deuterated standard will have a mass shift of +6 Da.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |

| 3-Methylcyclopentane-1,2-dione | 113.1 | 85.1 | 15 | Quantifier |

| 113.1 | 57.1 | 20 | Qualifier | |

| This compound | 119.1 | 91.1 | 15 | Internal Std. |

Note: Product ions and collision energies are illustrative and must be optimized experimentally.

Calibration and Quantification

A calibration curve is constructed by plotting the peak area ratio (Analyte/Internal Standard) against the analyte concentration. A linear regression with a weighting factor of 1/x is typically used.

| Concentration (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |

| 1.0 | 1,550 | 105,000 | 0.015 |

| 5.0 | 7,800 | 106,500 | 0.073 |

| 10.0 | 16,100 | 104,200 | 0.155 |

| 50.0 | 82,300 | 105,800 | 0.778 |

| 100.0 | 165,000 | 104,900 | 1.573 |

| 250.0 | 420,000 | 106,100 | 3.958 |

Method Performance (Illustrative)

| Parameter | Result |

| Linearity (r²) | >0.995 |

| Range | 1.0 - 250 ng/mL |

| Limit of Detection (LOD) | 0.3 ng/mL |

| Limit of Quantification (LOQ) | 1.0 ng/mL |

| Recovery (%) | 95 - 105% |

| Precision (RSD%) | <10% |

Visualization

Experimental Workflow Diagram

Caption: Workflow for the quantification of 3-Methylcyclopentane-1,2-dione.

Conclusion

This application note presents a comprehensive and reliable LC-MS/MS method for the quantification of the key coffee aroma compound 3-Methylcyclopentane-1,2-dione. By incorporating its deuterated analog, this compound, as an internal standard, this isotope dilution method effectively compensates for matrix interference and other sources of analytical variability. The protocol provides the necessary detail for sample preparation, instrument parameters, and data analysis, making it an invaluable tool for researchers and quality control professionals in the food and beverage industry seeking accurate and precise results.

References

- 1. studylib.net [studylib.net]

- 2. Showing Compound 3,5,5-Trimethyl-1,2-cyclopentanedione (FDB019309) - FooDB [foodb.ca]

- 3. rsc.org [rsc.org]

- 4. gcms.cz [gcms.cz]

- 5. Identification of Compounds that Negatively Impact Coffee Flavor Quality Using Untargeted Liquid Chromatography/Mass Spectrometry Analysis. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 6. Human Metabolome Database: Showing metabocard for 3-Methyl-1,2-cyclopentanedione (HMDB0031543) [hmdb.ca]

- 7. 3-Methyl-1,2-cyclopentanedione | C6H8O2 | CID 61209 - PubChem [pubchem.ncbi.nlm.nih.gov]

Quantitative Analysis of Coffee Flavor Compounds Using Isotopic Dilution: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and practical protocols for the quantitative analysis of flavor compounds in coffee using stable isotope dilution analysis (SIDA). SIDA is a highly accurate and precise analytical technique that utilizes isotopically labeled internal standards to compensate for matrix effects and analyte losses during sample preparation and analysis.[1] This methodology is particularly well-suited for complex matrices such as coffee, ensuring reliable quantification of key volatile and non-volatile flavor compounds.

Application Notes

The characteristic aroma and flavor of coffee are derived from a complex mixture of chemical compounds formed during the roasting process. The precise quantification of these compounds is crucial for quality control, product development, and research into the sensory properties of coffee. Stable isotope dilution analysis offers significant advantages over traditional internal and external standard methods for this purpose.

By introducing a known amount of a stable isotope-labeled analog of the target analyte at the beginning of the analytical workflow, any variations in extraction efficiency, derivatization yield, or instrument response are accounted for. This is because the labeled standard has virtually identical chemical and physical properties to the native analyte, ensuring they behave similarly throughout the entire process. The final quantification is based on the ratio of the mass spectrometric signals of the native analyte and the labeled internal standard, providing a highly accurate and robust measurement.[2]

Key Advantages of Isotopic Dilution for Coffee Flavor Analysis:

-

High Accuracy and Precision: Minimizes errors associated with sample preparation and matrix effects.

-

Compensation for Analyte Loss: Accurately quantifies compounds even with incomplete recovery.

-

Matrix Effect Mitigation: The co-eluting internal standard experiences the same ionization suppression or enhancement as the analyte in the mass spectrometer.

-

Method Robustness: Less susceptible to variations in experimental conditions compared to other quantification techniques.

Key Coffee Flavor Compounds and their Stable Isotope-Labeled Internal Standards

A wide array of volatile and non-volatile compounds contribute to the complex flavor profile of coffee. For accurate quantification using SIDA, corresponding stable isotope-labeled internal standards are required. Below is a table of some key coffee flavor compounds and their commonly used labeled standards.

| Analyte Class | Key Flavor Compound | Stable Isotope-Labeled Internal Standard |

| Pyrazines | 2-Methylpyrazine | 2-Methylpyrazine-d6 |

| 2,5-Dimethylpyrazine | 2,5-Dimethylpyrazine-d6 | |

| 2-Ethyl-3,5-dimethylpyrazine | 2-Ethyl-3,5-dimethylpyrazine-d9 | |

| Furans | 2-Furfurylthiol | 2-Furfurylthiol-d5 |

| Furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone) | Furaneol-d3 | |

| Ketones | β-Damascenone | β-Damascenone-d4 |

| 2,3-Butanedione (Diacetyl) | 2,3-Butanedione-d6 | |

| Phenols | Guaiacol | Guaiacol-d3 |

| 4-Vinylguaiacol | 4-Vinylguaiacol-d3 | |

| Sulfur Compounds | Methional | Methional-d3 |

| 3-Mercapto-3-methylbutyl formate | 3-Mercapto-3-methylbutyl formate-d6 | |

| Non-Volatiles | Caffeine (B1668208) | Caffeine-¹³C₃ |

| Chlorogenic Acid | Chlorogenic Acid-¹³C₃ |

Quantitative Data Summary

The following tables summarize the concentrations of key flavor compounds determined in different coffee varieties using stable isotope dilution assays.

Table 1: Concentration of Key Volatile Flavor Compounds in Roasted Arabica and Robusta Coffee (µg/kg)

| Compound | Arabica | Robusta | Reference |

| 2-Furfurylthiol | 1,080 | 1,730 | [3] |

| Guaiacol | 4,200 | 28,200 | [3] |

| 4-Vinylguaiacol | 64,800 | 177,700 | [3] |

| 4-Ethylguaiacol | 1,630 | 18,100 | [3] |

| β-Damascenone | 195 | 205 | [3] |

| Methional | 240 | 95 | [3] |

| 3-Mercapto-3-methylbutyl formate | 130 | 115 | [3] |

| 2-Ethyl-3,5-dimethylpyrazine | 330 | 940 | [3] |

| 2,3-Diethyl-5-methylpyrazine | 95 | 310 | [3] |

| Furaneol | 109,000 | 57,000 | [3] |

Table 2: Concentration of Alkylpyrazines in Commercial Ground Coffee (mg/kg)

| Compound | Concentration Range | Reference |

| 2-Methylpyrazine | 15.6 - 45.2 | [4] |

| 2,5-Dimethylpyrazine | 10.1 - 28.9 | [4] |

| 2,6-Dimethylpyrazine | 8.7 - 24.5 | [4] |

| 2-Ethylpyrazine | 2.9 - 8.1 | [4] |

| 2-Ethyl-5-methylpyrazine | 3.1 - 8.9 | [4] |

| 2-Ethyl-6-methylpyrazine | 1.8 - 5.2 | [4] |

| 2,3,5-Trimethylpyrazine | 3.5 - 9.9 | [4] |

| Total Alkylpyrazines | 82.1 - 211.6 | [4] |

Experimental Protocols

The following are detailed protocols for the quantitative analysis of volatile and non-volatile flavor compounds in coffee using SIDA coupled with GC-MS and LC-MS, respectively.

Protocol 1: Quantitative Analysis of Volatile Flavor Compounds by SIDA-GC-MS

This protocol is designed for the analysis of volatile compounds such as pyrazines, furans, ketones, and phenols.

1. Sample Preparation and Extraction:

-

Weigh 10 g of freshly ground roasted coffee into a 250 mL flask.

-

Add a known amount of the stable isotope-labeled internal standard solution for each target analyte.

-

Add 100 mL of dichloromethane (B109758) and stir the suspension for 2 hours at room temperature.

-

Filter the mixture through a sintered glass funnel.

-

Concentrate the extract to approximately 1 mL using a rotary evaporator at 40°C.

-

Further concentrate the extract to approximately 100 µL under a gentle stream of nitrogen.

2. GC-MS Analysis:

-

Gas Chromatograph (GC):

-

Column: DB-FFAP (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column.

-

Injector: Splitless mode at 250°C.

-

Oven Temperature Program: 40°C (hold for 2 min), ramp to 240°C at 4°C/min, hold for 10 min.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) using specific quantifier and qualifier ions for each analyte and its labeled internal standard.

-

Source Temperature: 230°C.

-

Transfer Line Temperature: 250°C.

-

3. Quantification:

-

Create a calibration curve by analyzing a series of standards containing known concentrations of the native analyte and a fixed concentration of the labeled internal standard.

-

Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

-

Calculate the concentration of the analyte in the coffee sample using the calibration curve.

Protocol 2: Quantitative Analysis of Non-Volatile Flavor Compounds by SIDA-LC-MS

This protocol is suitable for the analysis of non-volatile compounds like caffeine and chlorogenic acid.

1. Sample Preparation and Extraction:

-

Weigh 1 g of ground coffee into a 50 mL centrifuge tube.

-

Add a known amount of the stable isotope-labeled internal standard solution (e.g., Caffeine-¹³C₃, Chlorogenic Acid-¹³C₃).

-

Add 20 mL of 80% methanol/water solution.

-

Vortex for 1 minute and then sonicate for 30 minutes in a water bath at 60°C.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

2. LC-MS/MS Analysis:

-

Liquid Chromatograph (LC):

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometer (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode for caffeine, negative mode for chlorogenic acid.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for each analyte and its labeled internal standard.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150°C.

-

Desolvation Temperature: 400°C.

-

3. Quantification:

-

Follow the same quantification procedure as described in Protocol 1, using the peak area ratios from the LC-MS/MS analysis.

Visualizations

Caption: Principle of Isotopic Dilution Analysis.

Caption: Workflow for Volatile Compound Analysis.

Caption: Workflow for Non-Volatile Compound Analysis.

References

- 1. Isotope dilution - Wikipedia [en.wikipedia.org]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. imreblank.ch [imreblank.ch]

- 4. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Quantitative Analysis of 3-Methylcyclopentane-1,2-dione in Food Products Using a Stable Isotope Dilution Assay with 3-Methylcyclopentane-1,2-dione-d6

Abstract

These application notes describe a robust and sensitive method for the quantitative analysis of 3-Methylcyclopentane-1,2-dione, a key flavor compound, in various food matrices. The protocol employs a stable isotope dilution assay (SIDA) using 3-Methylcyclopentane-1,2-dione-d6 as an internal standard, coupled with headspace solid-phase microextraction (HS-SPME) and gas chromatography-mass spectrometry (GC-MS). This methodology provides high accuracy and precision by correcting for matrix effects and variations in sample preparation and injection volume. The described protocol is particularly suitable for researchers, scientists, and quality control professionals in the food and flavor industries.

Introduction

3-Methylcyclopentane-1,2-dione is a cyclic ketone that contributes to the desirable sweet, caramel, and coffee-like aromas in a variety of thermally processed foods, such as coffee, baked goods, and as a component of maple flavoring.[1][2] Accurate quantification of this compound is crucial for quality control, flavor profiling, and process optimization. However, its analysis in complex food matrices can be challenging due to the presence of interfering compounds.

Stable isotope dilution analysis is a premier analytical technique for the accurate quantification of target compounds in complex samples.[3][4][5] By introducing a known amount of a stable isotope-labeled analog of the analyte, in this case, this compound, at an early stage of the sample preparation, any subsequent sample losses or variations in instrument response will affect both the analyte and the internal standard equally. This allows for highly accurate and precise quantification.

This application note provides a detailed protocol for the extraction, separation, and quantification of 3-Methylcyclopentane-1,2-dione in food samples using HS-SPME-GC-MS.

Experimental Protocols

Materials and Reagents

-

Standards: 3-Methylcyclopentane-1,2-dione (≥98% purity), this compound (≥98% purity, isotopic purity ≥99%)

-

Solvents: Methanol (B129727) (HPLC grade), Dichloromethane (GC grade), Ethyl acetate (B1210297) (GC grade)

-

Salts: Sodium chloride (analytical grade)

-

Water: Deionized water

-

SPME Fibers: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

Instrumentation

-

Gas Chromatograph: Agilent 7890B GC system or equivalent

-

Mass Spectrometer: Agilent 5977A MSD or equivalent

-

SPME Autosampler: PAL RSI 120 or equivalent

-

GC Column: DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar capillary column

Standard Solution Preparation

-

Primary Stock Solution (Native): Accurately weigh 10 mg of 3-Methylcyclopentane-1,2-dione and dissolve in 10 mL of methanol to obtain a 1000 µg/mL stock solution.

-

Primary Stock Solution (Internal Standard): Accurately weigh 1 mg of this compound and dissolve in 10 mL of methanol to obtain a 100 µg/mL stock solution.

-